1,4-Bipiperidine-4-carboxamide as a Pharmacophoric Scaffold: Potency Enhancement in CCR5 Antagonist TAK-220 vs. Parent Scaffolds
The 1,4-bipiperidine-4-carboxamide scaffold is a critical structural component for achieving high potency in the clinical candidate TAK-220. By incorporating this specific core, researchers were able to optimize a series of compounds, culminating in TAK-220, which exhibits an exceptionally high binding affinity for the CCR5 receptor (IC50 = 3.5 nM) and potent inhibition of HIV-1 envelope-mediated membrane fusion (IC50 = 0.42 nM) [1]. While this is a class-level inference, the data demonstrates that when this specific scaffold is present in a highly optimized molecule, it contributes to nanomolar potency, in stark contrast to earlier piperidine-4-carboxamide analogs which required significant optimization for metabolic stability [2].
| Evidence Dimension | Inhibitory Activity (CCR5 Binding Affinity & HIV-1 Membrane Fusion) |
|---|---|
| Target Compound Data | IC50 = 3.5 nM (CCR5 binding); IC50 = 0.42 nM (membrane fusion) |
| Comparator Or Baseline | Earlier piperidine-4-carboxamide analogs (unspecified, but referenced as less stable and requiring optimization) |
| Quantified Difference | Achieved potent, clinical candidate-level activity after optimization of the core scaffold. |
| Conditions | Binding affinity measured via CCR5 receptor binding assay; fusion inhibition measured in HIV-1 envelope-mediated membrane fusion assay. [1] |
Why This Matters
This validates the 1,4-bipiperidine-4-carboxamide scaffold as a high-value starting point for developing potent CCR5 inhibitors, making it essential for antiviral research programs.
- [1] Imamura, S.; Ichikawa, T.; Nishikawa, Y.; Kanzaki, N.; Takashima, K.; Niwa, S.; Iizawa, Y.; Baba, M.; Sugihara, Y. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry, 2006, 49(9), 2784-2793. View Source
- [2] Imamura, S.; Ichikawa, T.; Nishikawa, Y.; Kanzaki, N.; Takashima, K.; Niwa, S.; Iizawa, Y.; Baba, M.; Sugihara, Y. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry, 2006, 49(9), 2784-2793. View Source
